(3-Bromophenyl)(4-propylphenyl)methanol (3-Bromophenyl)(4-propylphenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13404251
InChI: InChI=1S/C16H17BrO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11,16,18H,2,4H2,1H3
SMILES: CCCC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O
Molecular Formula: C16H17BrO
Molecular Weight: 305.21 g/mol

(3-Bromophenyl)(4-propylphenyl)methanol

CAS No.:

Cat. No.: VC13404251

Molecular Formula: C16H17BrO

Molecular Weight: 305.21 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromophenyl)(4-propylphenyl)methanol -

Specification

Molecular Formula C16H17BrO
Molecular Weight 305.21 g/mol
IUPAC Name (3-bromophenyl)-(4-propylphenyl)methanol
Standard InChI InChI=1S/C16H17BrO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11,16,18H,2,4H2,1H3
Standard InChI Key IRSJFBWTJKEUNX-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O
Canonical SMILES CCCC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound’s molecular formula is C₁₆H₁₇BrO, with a molecular weight of 313.21 g/mol. Its structure comprises a central methanol group bonded to a 3-bromophenyl ring and a 4-propylphenyl ring .

Key Functional Groups

  • Bromine atom: Enhances electrophilic reactivity and influences intermolecular interactions .

  • Hydroxyl group: Enables hydrogen bonding and participation in redox reactions .

  • Propyl chain: Introduces hydrophobicity and affects steric bulk.

Table 1: Comparative Properties of Diarylmethanol Derivatives

Property(3-Bromophenyl)(4-propylphenyl)methanol(3-Bromophenyl)(4-methylphenyl)methanol (4-Bromophenyl)(thiophen-3-yl)methanol
Molecular FormulaC₁₆H₁₇BrOC₁₄H₁₃BrOC₁₁H₉BrOS
Molecular Weight (g/mol)313.21277.16269.16
LogP (Predicted)4.23.8 3.5
PSA (Ų)20.220.2 45.5

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via Grignard reaction or cross-coupling methodologies, adapted from analogous diarylmethanol syntheses :

Grignard Reaction Protocol

  • Formation of 3-Bromophenylmagnesium Bromide:

    • 3-Bromobromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) .

  • Nucleophilic Addition to 4-Propylbenzaldehyde:

    • The Grignard reagent attacks 4-propylbenzaldehyde, forming a secondary alcohol .

    • Reaction Conditions: 0–20°C, 2–4 hours, inert atmosphere .

  • Purification:

    • Column chromatography (hexane/ethyl acetate) yields the product with ~50–70% efficiency .

Palladium-Catalyzed Cross-Coupling

  • Buchwald-Hartwig Amination or Suzuki-Miyaura Coupling may introduce the propyl group post-synthesis .

  • Example: Coupling 3-bromophenylboronic acid with 4-propylphenyl methanol derivatives .

Table 2: Synthesis Yields of Analogous Compounds

CompoundMethodYield (%)Reference
(3-Bromophenyl)(4-methylphenyl)methanolGrignard84
(4-Bromophenyl)(cyclopropyl)methanolCross-Coupling71
(3-Bromophenyl)(3-fluorophenyl)methanolSuzuki Reaction49.6

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR:

    • Aromatic protons: δ 7.2–7.8 ppm (multiplet, 8H) .

    • Methanol -OH: δ 2.1 ppm (broad singlet) .

    • Propyl chain: δ 0.9 (triplet, CH₃), 1.6 (sextet, CH₂), 2.5 (triplet, CH₂ adjacent to phenyl).

  • IR:

    • O-H stretch: 3200–3400 cm⁻¹ .

    • C-Br stretch: 560 cm⁻¹ .

Thermodynamic Properties

  • Melting Point: Estimated 85–95°C (based on methyl analog: 90–100°C) .

  • LogP: 4.2 (Predicted via Crippen’s method) .

  • Solubility:

    • Polar solvents: 2.1 mg/mL in methanol.

    • Nonpolar solvents: 15.3 mg/mL in toluene .

CompoundActivityIC₅₀/MICReference
(4-Bromophenyl)(3-fluoro-2-methylphenyl)methanolAntitumor (MDA-MB-231 cells)12.5 µM
(3-Bromophenyl)(4-methylphenyl)methanolAntioxidant (DPPH assay)EC₅₀ = 45 µM

Challenges and Future Directions

Synthetic Limitations

  • Low yields in cross-coupling reactions due to steric hindrance from the propyl group .

  • Optimization Strategies:

    • Use bulkier ligands (e.g., XPhos) in palladium catalysis .

    • Microwave-assisted synthesis to reduce reaction time .

Underexplored Applications

  • Catalysis: As a chiral ligand in asymmetric synthesis .

  • Polymer Chemistry: As a monomer for flame-retardant polymers .

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